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Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous
determination of a molecule's chemical structure is the bedrock upon which all subsequent
investigations are built. The precise arrangement of atoms dictates a compound's
physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and
safety profile. 5-Nitro-2-propoxybenzamide, a substituted aromatic amide, represents a class
of molecules with significant potential in medicinal chemistry, owing to the diverse
functionalities presented by the benzamide scaffold, the electron-withdrawing nitro group, and
the lipophilic propoxy moiety.

This technical guide provides a comprehensive, field-proven methodology for the complete
structural elucidation of 5-Nitro-2-propoxybenzamide. Moving beyond a mere recitation of
techniques, this document outlines a logical, integrated workflow designed to yield a self-
validating dataset. We will explore the causality behind experimental choices, detailing not just
what to do, but why each step is critical for building an unshakeable structural hypothesis. This
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guide is structured to empower researchers to confidently characterize this and similar novel
chemical entities.

Section 1: The Target Molecule and Predicted
Physicochemical Properties

The first step in any elucidation project is to define the target structure and predict its
fundamental properties. This informs sample preparation, choice of analytical techniques, and
interpretation of subsequent data.

The proposed structure for 5-Nitro-2-propoxybenzamide is presented below. Its IUPAC name
Is 5-nitro-2-propoxybenzamide. The structure contains a benzene ring substituted with a
primary amide group, a propoxy group ortho to the amide, and a nitro group para to the

propoxy group.
Caption: Proposed molecular structure of 5-Nitro-2-propoxybenzamide.

Based on this structure, we can predict key physicochemical properties that are essential for

analysis.
Property Predicted Value Source(s)
Molecular Formula C10H12N204 (Structure-based)
Molecular Weight 224.22 g/mol (Structure-based)
Monoisotopic Mass 224.0797 Da (Structure-based)
Appearance Pale yellow solid [11[2]

Soluble in organic solvents
Solubility (DMSO, CDCls, Methanaol); [2]

sparingly soluble in water.

Section 2: The Integrated Elucidation Workflow

A robust structural elucidation is not a linear process but an integrated workflow where each
piece of data corroborates the others. Our approach prioritizes obtaining a low-resolution
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overview first, followed by high-resolution techniques to piece together the molecular puzzle.
This ensures efficiency and builds a layered, self-validating case for the final structure.

Caption: Integrated workflow for structural elucidation.

Section 3: Mass Spectrometry — Confirming the
Foundation

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS). Its purpose
is twofold: to confirm the molecular weight predicted in Section 1 and, more importantly, to
determine the elemental composition.[3][4] This technique provides the molecular formula,
which is the non-negotiable foundation of the structure. We select Electrospray lonization (ESI)
as it is a soft ionization technique well-suited for polar, medium-sized molecules like our target,
minimizing fragmentation and maximizing the abundance of the molecular ion.[3][5]

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

o Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of HPLC-
grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final
concentration of 1-10 pg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote
protonation.

 Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high mass
accuracy.[4]

 lonization Mode: ESI in positive ion mode.
« Infusion: Directly infuse the sample solution at a flow rate of 5-10 pL/min.
e Acquisition: Acquire data in full scan mode over an m/z range of 50-500 Da.

o Data Analysis: Identify the monoisotopic mass of the most abundant ion. Use the
instrument's software to calculate the elemental composition based on the exact mass,
comparing the experimental result to the theoretical value.
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Predicted Data Presentation

lon Species Theoretical m/z Predicted Observation

The most abundant ion, used
[M+H]* 225.0870 for elemental composition
confirmation.

A common adduct, often
[M+Na]* 247.0689 ) )
observed at lower intensity.

Dimer ion, possible at higher
[2M+H]* 449.1662 _
concentrations.

The instrument should return a mass accuracy of <5 ppm. The isotopic distribution pattern
must match the theoretical pattern for C10H12N204, providing definitive confirmation of the
elemental formula.[6]

Section 4: FTIR Spectroscopy - Identifying the Key
Players

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-
destructive technique used to identify the functional groups present in the molecule.[7][8] It
works by detecting the vibrational frequencies of chemical bonds upon absorption of infrared
radiation.[9] This analysis serves as a quick confirmation that the expected chemical
architecture (amide, nitro group, ether, aromatic ring) is present, corroborating the molecular
formula from HRMS.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

e Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10
tons) for several minutes to form a transparent or translucent pellet.
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e Background Spectrum: Place a pure KBr pellet (or an empty sample compartment) in the

FTIR spectrometer and record a background spectrum. This is crucial to subtract the

absorbance from atmospheric CO2 and water vapor.[10]

o Sample Spectrum: Replace the background pellet with the sample pellet and acquire the

sample spectrum. The typical range is 4000-400 cm~1.[9]

o Data Processing: The instrument software automatically subtracts the background from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Predicted Data Presentation

Wavenumber ] . Expected .
Vibration Mode Functional Group
(cm™?) Appearance
Two medium-intensity,  Primary Amide (-
3400-3200 N-H Stretch
sharp peaks CONHz2)
Weak to medium o
3100-3000 C-H Stretch (sp?) Aromatic Ring
peaks
Medium to strong Propoxy Group (-
2980-2850 C-H Stretch (sp3)
peaks OCH2CH2CHs)
~1680-1650 C=0 Stretch (Amide I)  Strong, sharp peak Amide Carbonyl
Multiple medium o
1600-1450 C=C Stretch Aromatic Ring
peaks
N-O Asymmetric & Two strong, sharp ]
~1550 & ~1350 ) Nitro Group (-NOz2)
Symmetric Stretch peaks
C-O-C Asymmetric
~1250-1200 Strong peak Aryl-Alkyl Ether

Stretch

References for peak assignments:[11][12]

Section 5: NMR Spectroscopy - Assembling the

Molecular Blueprint
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Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful
technique for determining the precise connectivity of atoms in a molecule.[13][14] It provides a
detailed map of the carbon-hydrogen framework. tH NMR reveals the chemical environment,
number, and neighboring relationships of protons, while 3C NMR identifies all unique carbon
atoms.[15][16] For a structure with potential for ambiguity, 2D NMR experiments like COSY
(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are
employed to definitively link protons to each other and to their attached carbons.

Protocol: *H and **C NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal reference (6 0.00 ppm).

e Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a
sufficient number of scans for good signal-to-noise, a relaxation delay of 1-2 seconds, and a
spectral width covering 0-12 ppm.

e 13C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A greater number of
scans will be required due to the lower natural abundance of 13C.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Integrate the *H NMR signals and identify the chemical
shift (8), multiplicity, and coupling constants (J) for all peaks.

Predicted 'H NMR Data (400 MHz, CDCIs3)
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Predicted & o . Coupling (J, .
Label Multiplicity Integration Assignment
(ppm) Hz)
Aromatic H,
H-6 ~8.3 d 1H J=25
ortho to -NO2
Aromatic H,
H-4 ~8.1 dd 1H J=9.0,25 ortho to -NOz,
meta to -OPr
Aromatic H,
H-3 ~7.1 d 1H J=9.0
ortho to -OPr
Amide
NH:2 ~6.0 brs 2H
Protons
Propoxy -
O-CH: ~4.1 t 2H J=6.5
OCH:2-
Propoxy -
CH: ~1.9 sextet 2H J=7.0,6.5
CHa2-
CHs ~1.1 t 3H J=7.0 Propoxy -CHs

Justification: The aromatic protons H-6 and H-4 are significantly downfield due to the strong
deshielding effect of the ortho/para nitro group. The propoxy protons follow a standard triplet-
sextet-triplet pattern. The amide protons are expected to be broad and may exchange with
trace D20.

Predicted **C NMR Data (100 MHz, CDCIs)
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Predicted & (ppm) Assignment

~165 C=0 (Amide)

~158 C-2 (Aromatic, attached to -OPr)
~145 C-5 (Aromatic, attached to -NO2)
~128 C-4 (Aromatic CH)

~125 C-1 (Aromatic, attached to -C=0)
~120 C-6 (Aromatic CH)

~115 C-3 (Aromatic CH)

~71 O-CHz2 (Propoxy)

~22 -CHz- (Propoxy)

~10 -CHs (Propoxy)

Justification: The amide carbonyl is the most downfield signal. The carbons attached to
heteroatoms (C-2, C-5) are also significantly downfield. The remaining aromatic and aliphatic
carbons appear in their expected regions.[15]

2D NMR for Final Confirmation

A COSY experiment would be run to confirm the proton-proton couplings. The following key
correlations are expected, which would validate the assignments made above.

Caption: Expected COSY correlations for 5-Nitro-2-propoxybenzamide.

Section 6: Final Structure Validation and
Trustworthiness

The final step is to synthesize all collected data into a single, coherent conclusion. The
structure of 5-Nitro-2-propoxybenzamide is confirmed by the convergence of all analytical
data:

o HRMS established the elemental formula as C10H12N20a4.[6]
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e FTIR confirmed the presence of the requisite functional groups: a primary amide, a nitro
group, an aryl-alkyl ether, and an aromatic ring.[7]

e 1H and 3C NMR accounted for all 12 protons and 10 carbons required by the molecular
formula.[17]

* NMR chemical shifts and coupling patterns were fully consistent with the proposed 1,2,4-
trisubstituted aromatic ring and the n-propoxy chain.

e 2D NMR (COSY) would provide the final, unambiguous proof of the proton connectivity map.

This multi-technique, cross-validating approach ensures the highest level of trustworthiness in
the final structure assignment. For absolute confirmation, particularly for regulatory filings or to
study solid-state packing, obtaining a single crystal and performing X-ray crystallography would
provide the definitive, three-dimensional structure.[18][19]

References

o EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. Accessed
March 13, 2026. [Link]

e Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical
Analysis. Accessed March 13, 2026. [Link]

e Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A
Pathway to Improved Drug Quality. Accessed March 13, 2026. [Link]

o Fiveable. NMR Spectroscopy for Structure Determination. Accessed March 13, 2026. [Link]

¢ IntechOpen. Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis.
(2017). Accessed March 13, 2026. [Link]

e Taylor & Francis Online. MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS.
(2001). Accessed March 13, 2026. [Link]

¢ Michigan State University Department of Chemistry. NMR Spectroscopy. Accessed March
13, 2026. [Link]

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://www.eag.com/wp-content/uploads/2022/12/M-065122-FTIR_w.pdf
https://www.primescholars.com/articles/exploring-nmr-spectroscopy-a-window-into-molecular-structure-129188.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271547/
https://journals.iucr.org/paper?S0108270186095197
https://www.eag.com/resources/techniques/ftir-analysis/
https://www.longdom.org/open-access/principles-and-applications-of-mass-spectrometry-in-pharmaceutical-analysis-106179.html
https://www.pharmafocusamerica.com/analytical-instrumentation/mass-spectrometry-techniques-in-pharmaceutical-analysis
https://library.fiveable.me/chemistry/ap-chem-unit-13-review/nmr-spectroscopy-for-structure-determination/study-guide/v-zK6aTzK5V5qY9wY6uY
https://www.intechopen.com/chapters/57948
https://www.tandfonline.com/doi/full/10.1081/BIP-100107248
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13981583?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance
Spectroscopy. Accessed March 13, 2026. [Link]

PubChem. N-methyl-2-nitro-5-(propylamino)benzamide. Accessed March 13, 2026. [Link]

Chemistry Steps. NMR spectroscopy - An Easy Introduction. (2020). Accessed March 13,
2026. [Link]

Drug Target Review. Mass spectrometry applications for drug discovery and development.
(2021). Accessed March 13, 2026. [Link]

Royal Society of Chemistry. Oxidative Amidation of Benzaldehydes and Benzylamines with
N-Substituted Formamides over Co/Al Hydrotalcite. Accessed March 13, 2026. [Link]

Prime Scholars. Exploring NMR Spectroscopy: A Window into Molecular Structure. Accessed
March 13, 2026. [Link]

PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
Accessed March 13, 2026. [Link]

Universallab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024).
Accessed March 13, 2026. [Link]

Taylor & Francis Online. Structure—activity relationship investigation of benzamide and
picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase
inhibitors. Accessed March 13, 2026. [Link]

PubMed. Fourier transform infrared spectroscopy for molecular analysis of microbial cells.
Accessed March 13, 2026. [Link]

LibreTexts Chemistry. Nitro Compounds. Accessed March 13, 2026. [Link]
PubChem. 5-Nitro-2-propoxyaniline. Accessed March 13, 2026. [Link]

IUCr Journals. Structure—reactivity correlations of aromatic nitro compounds: structures of 1-
tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene (l) and 1-tert-butyl-3,4,5-trimethyl-2,6-
dinitrobenzene (Il). Accessed March 13, 2026. [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy
https://pubchem.ncbi.nlm.nih.gov/compound/62171485
https://www.chemistrysteps.com/nmr-spectroscopy-an-easy-introduction/
https://www.drugtargetreview.com/article/85507/mass-spectrometry-applications-for-drug-discovery-and-development/
https://www.rsc.org/suppdata/c9/ra/c9ra09681g/c9ra09681g1.pdf
https://primescholars.com/articles/exploring-nmr-spectroscopy-a-window-into-molecular-structure.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/
https://www.universallab.org/blogs/news/ftir-spectrum-analysis-meaning-and-application-of-each-peak
https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1541885
https://pubmed.ncbi.nlm.nih.gov/24510574/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(Smith)/24%3A_Amines/24.06%3A_Nitro_Compounds
https://pubchem.ncbi.nlm.nih.gov/compound/11118
https://journals.iucr.org/c/issues/1986/02/00/a08412/a08412.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13981583?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

AZoM. How to Interpret FTIR Results: A Beginner's Guide. (2025). Accessed March 13,
2026. [Link]

Royal Society of Chemistry. Synthesis and analysis of amides. Accessed March 13, 2026.
[Link]

Wikipedia. Nitro compound. Accessed March 13, 2026. [Link]

ResearchGate. Synthesis and analysis of N-Substituted Benzamide Derivatives and their
Evaluation as Antitumor Agents. (2026). Accessed March 13, 2026. [Link]

MolPort. 5-nitro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide. Accessed March 13,
2026. [Link]

PubChem. 2-Propoxybenzamide. Accessed March 13, 2026. [Link]
LookChem. Benzamide, 2-butoxy-5-nitro-. Accessed March 13, 2026. [Link]
Royal Society of Chemistry. Supplementary Information. Accessed March 13, 2026. [Link]

ResearchGate. Structure—Activity Relationships in Nitro-Aromatic Compounds. Accessed
March 13, 2026. [Link]

Chemistry LibreTexts. 24.6: Nitro Compounds. (2021). Accessed March 13, 2026. [Link]
Macsen Labs. 5-Nitrobenzimidazole. Accessed March 13, 2026. [Link]

Chem-Impex. N-(2-Metil-5-Nitrofenil)Benzamida. Accessed March 13, 2026. [Link]
NIST WebBook. N-Propyl-N-methyl-benzamide. Accessed March 13, 2026. [Link]

Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl
benzamides. Accessed March 13, 2026. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.azom.com/article.aspx?ArticleID=23242
https://edu.rsc.org/experiments/synthesis-and-analysis-of-amides/4012621.article
https://en.wikipedia.org/wiki/Nitro_compound
https://www.researchgate.net/publication/358597340_Synthesis_of_N-Substituted_Benzamide_Derivatives_and_their_Evaluation_as_Antitumor_Agents
https://www.molport.com/shop/molecule-link/5-nitro-n-propan-2-yl-1-benzothiophene-2-carboxamide/478248-45-2
https://pubchem.ncbi.nlm.nih.gov/compound/43051
https://www.lookchem.com/Benzamide-2-butoxy-5-nitro-cas-24576-14-5/
https://www.rsc.org/suppdata/c4/ra/c4ra00531a/c4ra00531a.pdf
https://www.researchgate.net/publication/225642633_Structure-Activity_Relationships_in_Nitro-Aromatic_Compounds
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Nitro_Compounds
https://www.macsenlabs.com/5-nitrobenzimidazole-94-52-0.php
https://www.chem-impex.com/products/03598
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1057771&Mask=200
https://www.arkat-usa.org/get-file/46039/
https://www.benchchem.com/product/b13981583?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13981583?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Sources

¢ 1. lookchem.com [lookchem.com]

e 2. macsenlab.com [macsenlab.com]

¢ 3. longdom.org [longdom.org]

¢ 4. pharmafocusamerica.com [pharmafocusamerica.com]
¢ 5. tandfonline.com [tandfonline.com]

e 6. Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis |
IntechOpen [intechopen.com]

e 7.eag.com [eag.com]

¢ 8. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog
[universallab.org]

e 9. Fourier transform infrared spectroscopy for molecular analysis of microbial cells - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 10. benchchem.com [benchchem.com]

e 11. api.samdc.edu.in [api.samdc.edu.in]

e 12. azooptics.com [azooptics.com]

¢ 13. NMR Spectroscopy [www2.chemistry.msu.edu]

e 14. chem.libretexts.org [chem.libretexts.org]

¢ 15. fiveable.me [fiveable.me]

¢ 16. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
e 17. primescholars.com [primescholars.com]

¢ 18. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives -
PMC [pmc.ncbi.nim.nih.gov]

e 19. journals.iucr.org [journals.iucr.org]

¢ To cite this document: BenchChem. [Structure Elucidation of 5-Nitro-2-propoxybenzamide: A
Method-Driven Approach to Characterization]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b13981583/docs#structure-elucidation-of-5-nitro-2-
propoxybenzamide-a-method-driven-approach-to-characterization]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://www.lookchem.com/404.htm
https://www.macsenlab.com/organic-fine-chemicals-and-intermediates/5-nitrobenzimidazole-94-52-0/
https://www.longdom.org/open-access-pdfs/principles-and-applications-of-mass-spectrometry-in-pharmaceutical-analysis.pdf
https://www.pharmafocusamerica.com/articles/mass-spectrometry-techniques-in-pharmaceutical-analysis-a-pathway-to-improved-drug-quality
https://www.tandfonline.com/doi/full/10.1081/LPR-100108611
https://www.intechopen.com/chapters/56996
https://www.intechopen.com/chapters/56996
https://www.eag.com/wp-content/uploads/2022/12/M-065122-FTIR_w.pdf
https://universallab.org/blog/ftir_spectrum_analysis_meaning_and_application_of_each_peak
https://universallab.org/blog/ftir_spectrum_analysis_meaning_and_application_of_each_peak
https://pubmed.ncbi.nlm.nih.gov/22639215/
https://pubmed.ncbi.nlm.nih.gov/22639215/
https://www.benchchem.com/pdf/Comparative_FTIR_Spectroscopy_Analysis_for_Functional_Group_Identification_A_Guide_for_Researchers.pdf
https://api.samdc.edu.in/uploads/Nitro%20compounds_638291295874861696.pdf
https://www.azooptics.com/Article.aspx?ArticleID=2756
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy
https://fiveable.me/organic-chem/unit-13
https://www.chemistrysteps.com/nmr-spectroscopy-an-easy-introduction/
https://www.primescholars.com/articles/exploring-nmr-spectroscopy-a-window-into-molecular-structure-129188.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271547/
https://journals.iucr.org/paper?S0108270186095197
https://www.benchchem.com/product/b13981583/docs#structure-elucidation-of-5-nitro-2-propoxybenzamide-a-method-driven-approach-to-characterization
https://www.benchchem.com/product/b13981583/docs#structure-elucidation-of-5-nitro-2-propoxybenzamide-a-method-driven-approach-to-characterization
https://www.benchchem.com/product/b13981583/docs#structure-elucidation-of-5-nitro-2-propoxybenzamide-a-method-driven-approach-to-characterization
https://www.benchchem.com/product/b13981583/docs#structure-elucidation-of-5-nitro-2-propoxybenzamide-a-method-driven-approach-to-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13981583?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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